molecular formula C24H27OP B12621452 (2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane CAS No. 918962-30-8

(2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane

Cat. No.: B12621452
CAS No.: 918962-30-8
M. Wt: 362.4 g/mol
InChI Key: RMSYTTGMUCSYGR-UHFFFAOYSA-N
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Description

(2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is a tertiary phosphine oxide, which means it contains a phosphorus atom bonded to three organic groups and an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphine with 2-tert-butylphenylmagnesium bromide and 2-methylphenylmagnesium bromide can yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it back to the corresponding phosphine.

    Substitution: It can undergo substitution reactions where one of the organic groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.

Scientific Research Applications

(2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its antioxidant properties help in stabilizing reactive intermediates and preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane stands out due to its specific combination of tert-butyl and methylphenyl groups, which confer unique steric and electronic properties. These properties make it particularly effective as a ligand and antioxidant in various applications .

Biological Activity

(2-tert-Butylphenyl)bis(2-methylphenyl)oxo-lambda~5~-phosphane, with the CAS number 138079-58-0, is a phosphane compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by two phenyl groups and a phosphorus atom, which is integral to its biological activity. The structural formula can be represented as follows:

C18H21OP\text{C}_{18}\text{H}_{21}\text{O}\text{P}

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with cellular processes. Key mechanisms include:

  • Antioxidant Activity : Phosphorus-containing compounds often exhibit antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, contributing to its potential antitumor effects.

Antitumor Activity

Recent studies have focused on the antitumor potential of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes the IC50 values for different cancer cell lines:

Cell LineIC50 Value (μM)Reference
A549 (Lung)5.12
HCC827 (Lung)6.25
NCI-H358 (Lung)4.78

These results indicate that the compound exhibits selective cytotoxicity towards lung cancer cells, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

In addition to its antitumor properties, preliminary studies have indicated that this compound may possess antimicrobial activity. Testing against various bacterial strains revealed moderate efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)Reference
Escherichia coli50
Staphylococcus aureus30

This antimicrobial profile suggests that the compound could be explored further for applications in treating infections.

Case Studies

A notable case study involved the application of this compound in a therapeutic setting. In vitro experiments demonstrated that treatment with this compound led to a significant reduction in cell viability in A549 lung cancer cells over 48 hours, indicating its potential utility in cancer therapy.

Properties

CAS No.

918962-30-8

Molecular Formula

C24H27OP

Molecular Weight

362.4 g/mol

IUPAC Name

1-[(2-tert-butylphenyl)-(2-methylphenyl)phosphoryl]-2-methylbenzene

InChI

InChI=1S/C24H27OP/c1-18-12-6-9-15-21(18)26(25,22-16-10-7-13-19(22)2)23-17-11-8-14-20(23)24(3,4)5/h6-17H,1-5H3

InChI Key

RMSYTTGMUCSYGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)C3=CC=CC=C3C(C)(C)C

Origin of Product

United States

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